2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate
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Description
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate , also known as ethyl 3,4-dihydroxybenzoate (EDHB) , is a phenolic compound derived from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is a reducible polyphenol with antioxidant properties and has been found in various natural sources.
Synthesis Analysis
The synthesis of EDHB involves the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction proceeds through the condensation of the carboxylic acid group with the alcohol group, resulting in the formation of the ethyl ester .
Molecular Structure Analysis
The molecular formula of EDHB is C₁₄H₉O₈ . Its structure consists of two aromatic rings: a 3,4-dihydroxybenzoic acid moiety and an ethyl ester group. The compound exhibits antioxidant activity due to its reducible polyphenol hydroxyl groups . Here’s a simplified representation of its structure:
HO | HO-C-C-O-CH₂-CH₃ | HO
Chemical Reactions Analysis
EDHB has limited antibacterial activity on its own, but it shows promise as an efflux pump inhibitor (EPI) against drug-resistant Escherichia coli (E. coli) . It potentiates the activity of antibiotics by interfering with substrate translocation via bacterial efflux pumps. Molecular docking studies suggest that EDHB binds within the distal binding pocket of the AcrB efflux pump, forming hydrogen bonds and hydrophobic contacts .
Physical And Chemical Properties Analysis
Mechanism of Action
EDHB inhibits efflux pumps in drug-resistant bacteria, thereby enhancing the effectiveness of antibiotics. By increasing dye accumulation and reducing dye efflux, it disrupts the normal function of bacterial efflux systems. Additionally, EDHB exhibits an elevated postantibiotic effect on drug-resistant E. coli .
Future Directions
: Lu, W.-J., Huang, Y.-J., Lin, H.-J., Chang, C.-J., Hsu, P.-H., Ooi, G.-X., Huang, M.-Y., & Lin, H.-T. V. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. DOI: 10.3390/antibiotics11040497
: ChemicalBook. (2023). Ethyl 3,4-dihydroxybenzoate. Link
: NIST Chemistry WebBook. (n.d.). Ethyl 3,4-dihydroxybenzoate. Link
: ChemSpider. (n.d.). 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate. [Link](https://www.chemspider.com/Chemical-Structure.457393
properties
IUPAC Name |
2-(3,4-dihydroxybenzoyl)oxyethyl 3,4-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8,17-20H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYREZLDCMGOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxybenzoyloxy)ethyl 3,4-dihydroxybenzoate |
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